molecular formula C19H19BrN4O4S B280845 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No. B280845
M. Wt: 479.3 g/mol
InChI Key: SJIXCQLIUYHKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 and Sorafenib, which is a FDA-approved drug used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can prevent tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Inhibition of these pathways can lead to the inhibition of tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments include its multitargeted kinase inhibition activity, which can be useful in studying various signaling pathways involved in tumor growth and angiogenesis. However, the limitations of using Sorafenib in lab experiments include its potential toxicity and off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in scientific research. One future direction is the development of new Sorafenib analogs with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the identification of new targets for Sorafenib, which can lead to the development of new therapeutic applications. Additionally, Sorafenib can be used in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multistep process. The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a reducing agent such as zinc powder to form the final product.

Scientific Research Applications

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various types of cancer. It is a multitargeted kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. This compound has also been studied for its potential in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus.

properties

Molecular Formula

C19H19BrN4O4S

Molecular Weight

479.3 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C19H19BrN4O4S/c1-13-18(19(26)24(23(13)2)15-6-4-3-5-7-15)22-17(25)12-21-29(27,28)16-10-8-14(20)9-11-16/h3-11,21H,12H2,1-2H3,(H,22,25)

InChI Key

SJIXCQLIUYHKCI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.